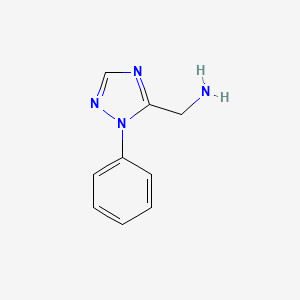

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine

Overview

Description

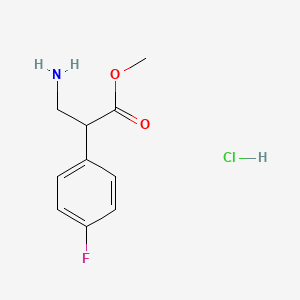

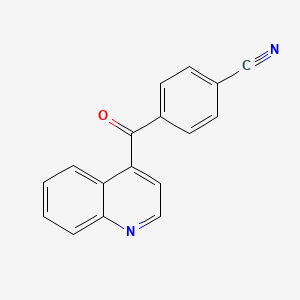

“(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine” is a chemical compound that belongs to the class of organic compounds known as 1,2,4-triazoles . These are organic compounds containing 1,2,4-triazole as a portion of the molecule .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine” was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications

Anticancer Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines including MCF-7, Hela and A549 .

- Methods of Application: The cytotoxic activities of the synthesized compounds were evaluated using MTT assay . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme .

- Results: Compounds 7d, 7e, 10a and 10d showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Pharmaceutical Scaffolds

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

- Methods of Application: This involves the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole .

- Results: The 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

Antimicrobial Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Some 1,2,4-triazole derivatives have been evaluated for their antimicrobial activity against various bacterial and fungal strains .

- Methods of Application: The antimicrobial activity of the compounds was evaluated against various Gram-positive and Gram-negative bacterial and antifungal strains .

- Results: Among the compounds tested, several exhibited high antibacterial and antifungal activity .

Cytotoxic Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against various cancer cell lines .

- Methods of Application: The cytotoxic activity of the synthesized compounds was evaluated using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .

- Results: The study did not provide specific results for individual compounds, but it suggests that some of the synthesized compounds showed promising cytotoxic activity .

Antifungal Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Some 1,2,4-triazole derivatives have been evaluated for their antifungal activity against various fungal strains .

- Methods of Application: The antifungal activity of the compounds was evaluated against various fungal strains .

- Results: Among the compounds tested, several exhibited high antifungal activity .

Organic Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: 1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .

- Methods of Application: This involves the synthesis of 1,2,3-triazoles using various synthetic methodologies .

- Results: Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

properties

IUPAC Name |

(2-phenyl-1,2,4-triazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-6-9-11-7-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQPFVIEQJQURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

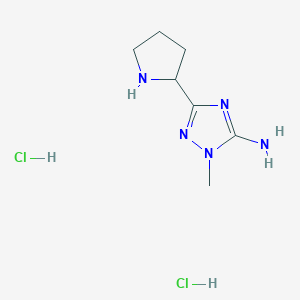

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/structure/B1433569.png)

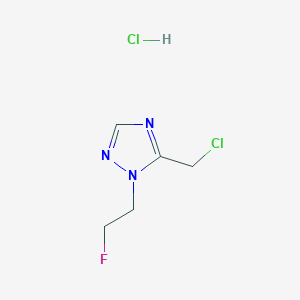

![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)

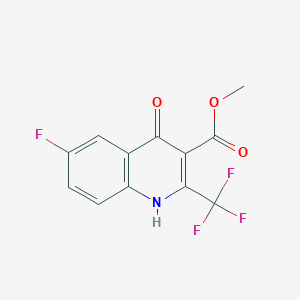

![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)